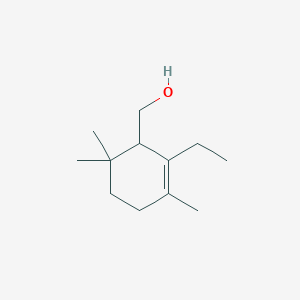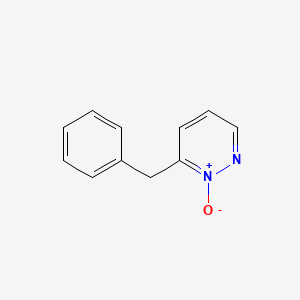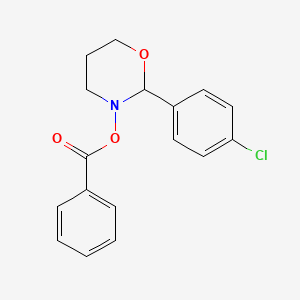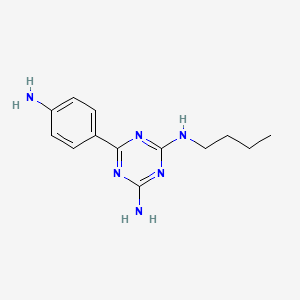
6-(4-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This particular compound is characterized by the presence of an aminophenyl group and a butyl chain attached to the triazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-aminobenzonitrile with butylamine in the presence of a triazine precursor. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the triazine ring. The process may include steps such as:
Nitrile Reduction: Reduction of 4-aminobenzonitrile to 4-aminobenzylamine.
Triazine Formation: Cyclization of the intermediate with a triazine precursor in the presence of a base.
Butylation: Introduction of the butyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the triazine ring can lead to the formation of dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Dihydrotriazine derivatives.
Substitution Products: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(4-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and the aminophenyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine: Lacks the butyl group, leading to different physical and chemical properties.
6-(4-Nitrophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine: Contains a nitro group instead of an amino group, resulting in different reactivity and applications.
Uniqueness
6-(4-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine is unique due to the presence of both the aminophenyl group and the butyl chain, which confer specific reactivity and stability. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89445-07-8 |
|---|---|
Molecular Formula |
C13H18N6 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
6-(4-aminophenyl)-2-N-butyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H18N6/c1-2-3-8-16-13-18-11(17-12(15)19-13)9-4-6-10(14)7-5-9/h4-7H,2-3,8,14H2,1H3,(H3,15,16,17,18,19) |
InChI Key |
OUJUXPFFKQOTDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
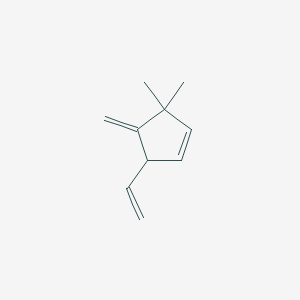
![3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid](/img/structure/B14380487.png)
![1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14380493.png)
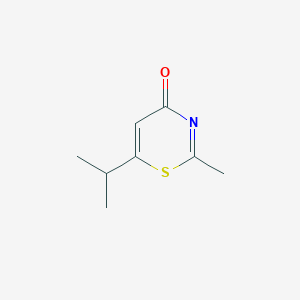
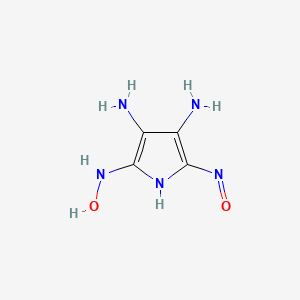
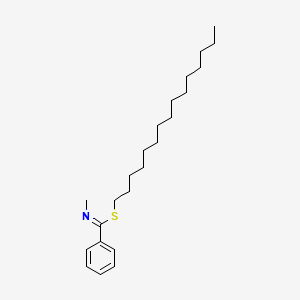
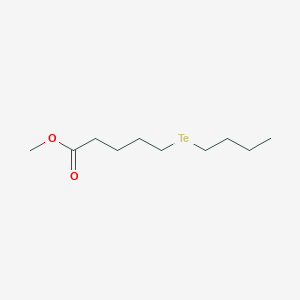
![3-{[(4-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14380511.png)
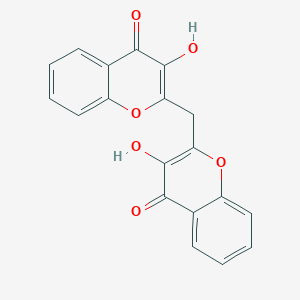
![3-[1-(1,3-Dithian-2-ylidene)ethyl]phenol](/img/structure/B14380518.png)
